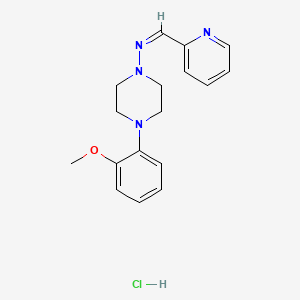
N-(2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
Overview
Description
N-(2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and pharmacology. This compound is also known as FMPPI and is a derivative of piperazine, which is a heterocyclic organic compound commonly used in the synthesis of various drugs.
Mechanism of Action
The mechanism of action of N-(2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves the inhibition of specific enzymes and receptors in the brain, leading to the modulation of neurotransmitter levels and signaling pathways. The compound acts as a competitive inhibitor of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory. FMPPI also exhibits affinity towards dopamine and serotonin receptors, which are implicated in the regulation of mood, behavior, and emotions.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. The compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. FMPPI also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
N-(2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. FMPPI exhibits potent inhibitory activity against specific enzymes and receptors, making it a useful tool for studying the mechanisms of various neurological disorders. However, the compound has limited solubility in water, which can pose challenges in its formulation and administration in vivo.
Future Directions
There are several future directions for the research and development of N-(2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One potential direction is the optimization of the synthesis method to improve the yield, purity, and reproducibility of the reaction. Another direction is the exploration of the compound's potential applications in the treatment of other neurological disorders, such as depression and anxiety. Additionally, the development of FMPPI derivatives with improved solubility and pharmacokinetic properties could enhance its efficacy and safety in vivo.
Scientific Research Applications
N-(2-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been widely studied for its potential applications in medicinal chemistry and drug development. The compound exhibits potent inhibitory activity against various enzymes, including cholinesterase and monoamine oxidase, which are implicated in several neurological disorders such as Alzheimer's disease and Parkinson's disease. FMPPI has also been shown to possess anticonvulsant and antipsychotic properties, making it a promising candidate for the treatment of epilepsy and schizophrenia.
properties
IUPAC Name |
(Z)-1-(2-fluorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-23-18-9-5-4-8-17(18)21-10-12-22(13-11-21)20-14-15-6-2-3-7-16(15)19/h2-9,14H,10-13H2,1H3/b20-14- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLCSMBIHBQMAE-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S*,4S*)-4-(4-fluorophenyl)-1-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3897233.png)
![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897243.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3897252.png)







![N-methyl-2-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]acetamide](/img/structure/B3897286.png)
![methyl 4-[4-(allyloxy)-3-methoxybenzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3897294.png)
![N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3897313.png)